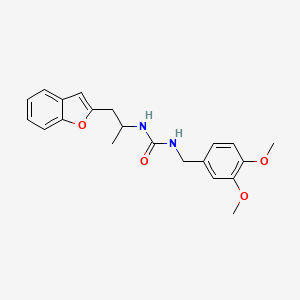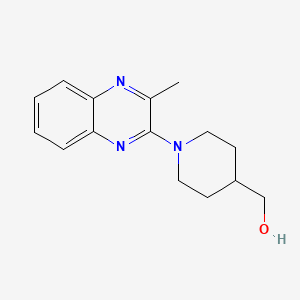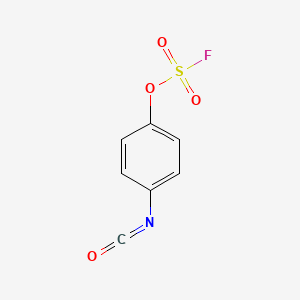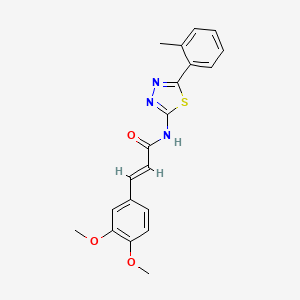
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In
Scientific Research Applications
Molecular Engineering for Solar Cell Applications
Organic sensitizers, including compounds with structural similarities to (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide, have been engineered at the molecular level for solar cell applications. These sensitizers, when anchored onto TiO2 films, demonstrate high incident photon-to-current conversion efficiency, contributing significantly to the field of photovoltaics. The study by Kim et al. (2006) on novel organic sensitizers highlights the potential of such compounds in enhancing solar cell performance through improved light absorption and energy conversion processes (Kim et al., 2006).
Advancements in Tissue Engineering
In tissue engineering, poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity have been developed for their biocompatibility and thermoresponsive properties. These scaffolds, incorporating acrylamide derivatives, offer promising avenues for cell infiltration and tissue integration, as demonstrated by Galperin et al. (2010). The ability to control scaffold porosity and degradation rates makes these materials highly relevant for regenerative medicine applications (Galperin et al., 2010).
Contributions to Polymer Chemistry
Acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups represent another field of application for acrylamide derivatives. These copolymers, synthesized via reversible addition-fragmentation chain transfer polymerization, have implications for bioconjugation due to their well-defined aldehyde-containing structures, as explored by Rossi et al. (2008). Such advancements in polymer chemistry extend the utility of acrylamide derivatives to biomedical applications, including drug delivery systems (Rossi et al., 2008).
Innovations in Hydrogel Design
Sulfonate-containing hydrogels, synthesized using acrylamide derivatives, have garnered interest for their tunable properties and potential in biomedical applications. Liang et al. (2016) demonstrated the synthesis of such hydrogels, highlighting their biocompatibility and potential for injectable therapeutic applications. These hydrogels' mechanical and swelling properties can be precisely controlled, making them suitable for various medical and pharmaceutical applications (Liang et al., 2016).
Exploration in Enhanced Oil Recovery
The development of novel acrylamide-based copolymers for enhanced oil recovery showcases the industrial application of acrylamide derivatives. Gou et al. (2015) synthesized copolymers with improved thickening properties and thermal stability, contributing to more efficient oil extraction processes. These findings underscore the versatility of acrylamide derivatives in improving the efficacy and sustainability of oil recovery methods (Gou et al., 2015).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-6-4-5-7-15(13)19-22-23-20(27-19)21-18(24)11-9-14-8-10-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHYEYVVSFRBGI-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

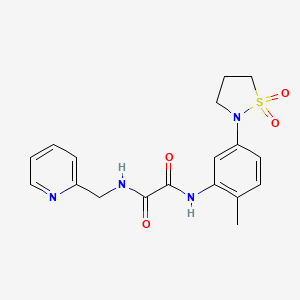
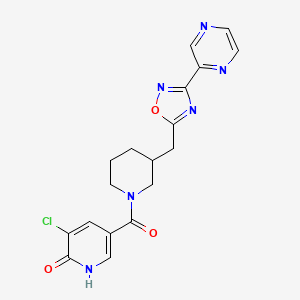
![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2781982.png)
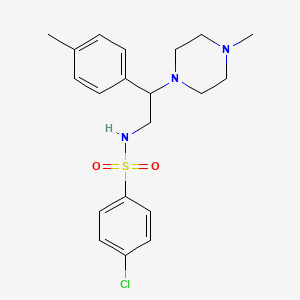
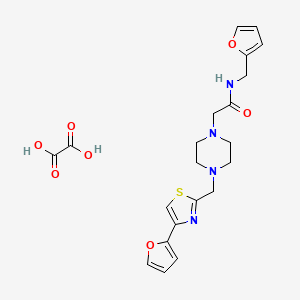
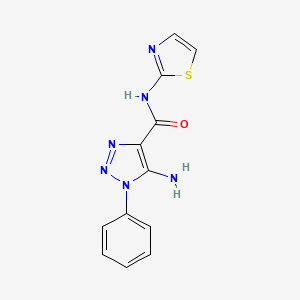



![1-[(2-Chloro-6-fluorophenyl)methyl]-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2781994.png)

